Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile)
Description
Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile) (CAS: AC1L39CP), also referred to as hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene or hexakis(trifluoroethoxy)cyclotriphosphazene, is a cyclic phosphazene derivative with six trifluoroethoxy (-OCH₂CF₃) substituents bonded to a phosphorus-nitrogen (P₃N₃) ring . This compound belongs to the cyclotriphosphazene family, characterized by alternating P–N bonds and tunable physicochemical properties depending on substituents. Its structure confers exceptional thermal stability (decomposition temperature >300°C), low dielectric constants, and flame-retardant capabilities, making it valuable in aerospace materials, electrolytes, and specialty polymers .
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,2-trifluoroethoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F18N3O6P3/c13-7(14,15)1-34-40(35-2-8(16,17)18)31-41(36-3-9(19,20)21,37-4-10(22,23)24)33-42(32-40,38-5-11(25,26)27)39-6-12(28,29)30/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYATJFKKSEBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP1(=NP(=NP(=N1)(OCC(F)(F)F)OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F18N3O6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147615 | |
| Record name | Hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065-05-0 | |
| Record name | Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC117816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile) (CTP), also known as CYCLOTRIPHOS or CTP, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of CTP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
CTP is characterized by its trifluoromethyl groups, which enhance its lipophilicity. This property is crucial for its interaction with biological membranes and molecules. The chemical structure can be represented as follows:
Mechanisms of Biological Activity
- Flame Retardancy : CTP has been extensively studied for its flame retardant properties. It acts primarily in the condensed phase, promoting char formation and interfering with radical chain reactions in the gas phase, thereby suppressing flame propagation. This property is particularly valuable in materials science but also indicates potential interactions with biological systems due to its stability and reactivity.
- Interaction with Biological Molecules : Research indicates that CTP can interact with various biomolecules. Its lipophilic nature allows it to penetrate cell membranes, potentially affecting cellular processes . The compound's fluorinated structure may also influence its reactivity with nucleophiles and electrophiles in biological environments.
- Biocompatibility : Studies have shown that CTP can be incorporated into medical devices to enhance biocompatibility. For instance, when combined with polyorganosiloxanes, it has been found to improve the lubricity and anti-microbial properties of medical devices . This suggests that CTP may play a role in reducing inflammation and promoting healing in biological tissues.
Table 1: Summary of Biological Activities of CTP
Case Study: Medical Device Application
A study investigated the use of CTP in silicone-based medical devices. The results indicated that devices treated with CTP exhibited significantly lower bacterial colonization compared to untreated controls. Scanning electron microscopy revealed a smoother surface morphology for treated devices, contributing to reduced friction and enhanced biocompatibility .
Potential Applications
- Pharmaceutical Development : Given its unique structural features, CTP holds promise as a precursor in drug development. Its ability to interact with biological systems may lead to novel therapeutic agents targeting specific diseases.
- Material Science : The incorporation of CTP into polymers can enhance their mechanical properties while providing flame retardant characteristics. This dual functionality is beneficial for applications requiring both safety and performance.
- Agriculture : Initial studies suggest potential uses in agricultural settings as a pesticide or herbicide due to its chemical stability and interaction with plant systems.
Scientific Research Applications
While the exact compound "Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile)" isn't directly discussed in the provided search results, research can be presented on closely related compounds and their applications, focusing on the components and characteristics that would be relevant to the target compound.
Please note: It is important to consult specialized chemical databases and literature for comprehensive information on "Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile)"
Polyphosphazenes and their Applications
Medical Devices: Polyorganosiloxanes (silicones) combined with polyphosphazenes are used in medical devices that are introduced into the human or animal body or come into contact with tissues or fluids . The addition of polyphosphazenes, such as poly[bis(2,2,2-trifluoroethoxy)phosphazene], to silicone imparts beneficial properties to the silicone . These properties include lubricity, non-stickiness, and anti-bacterial effects . Medical devices that may contain silicones include tubing, dressings, expanders, drainage tubes, pump parts, intraocular lenses, contact lenses, mammary implants, heart valves, shunts, screws, plates, grafts, stents, and surgical instruments .
Flame Retardants: Cyclotriphosphazene compounds have the potential to act as flame retardants due to the presence of phosphorus and nitrogen, which provide a synergistic effect . These compounds exhibit good flame resistance, self-extinguishing ability, low toxicity, and produce less smoke . Derivatives of cyclotriphosphazenes are used as additives in flame retardant materials .
Other potential applications from the components
Relevant characteristics
Polyphosphazenes: The polyphosphazene added to a silicone-containing device imparts anti-bacterial properties, which can decrease the maintenance efforts in keeping the device clean . The polyphosphazenes also have and impart a high degree of lubricity and non-stick properties, which aid in the transfer of material or fluids within tubing or over a surface of the device and reduce frictional wear on components, contacting surfaces, and the surrounding environment .
Cyclotriphosphazenes: The six chlorine atoms attached to hexachlorocyclotriphosphazene can be substituted with different nucleophiles, leading to changes in chemical and physical properties . Cyclotriphosphazene compounds also have dielectric properties, making them potentially useful in the electrical field .
Comparison with Similar Compounds
Substituent-Driven Property Variations
| Compound | Substituents | Thermal Stability | Solubility | Flame Retardancy |
|---|---|---|---|---|
| Cyclo-tris(bis(2,2,2-trifluoroethoxy)phosphonitrile) | -OCH₂CF₃ (6 groups) | >300°C | Moderate in THF, DCM | High (LOI >28%) |
| Hexachlorocyclotriphosphazene | -Cl (6 groups) | ~150°C | Low (polar solvents) | Moderate (LOI ~22%) |
| Hexaphenoxycyclotriphosphazene | -OPh (6 groups) | ~250°C | Low in hydrocarbons | High (LOI >30%) |
| Tris(2-butoxyethyl) phosphate (CAS 78-51-3) | Phosphate ester | ~200°C | High in alcohols | Low (LOI <20%) |
Key Observations :
- Fluorinated vs. Chlorinated Substituents : The trifluoroethoxy groups enhance thermal stability compared to chlorinated analogs (e.g., hexachlorocyclotriphosphazene) due to stronger C–F bonds and reduced hydrolytic sensitivity .
- Aromatic vs. Aliphatic Substituents: Phenoxy-substituted cyclotriphosphazenes (e.g., hexaphenoxy) exhibit higher thermal stability but lower solubility in polar solvents compared to trifluoroethoxy derivatives .
- Phosphazenes vs. Phosphate Esters : Cyclotriphosphazenes generally outperform phosphate esters (e.g., Tris(2-butoxyethyl) phosphate) in flame retardancy due to synergistic P–N ring decomposition mechanisms .
Application-Specific Performance
- Aerospace Coatings: Trifluoroethoxy-substituted cyclotriphosphazenes are preferred over phenoxy analogs for their balance of solubility and thermal resistance .
- Electrolytes: Fluorinated cyclotriphosphazenes exhibit higher ionic conductivity compared to non-fluorinated derivatives, attributed to reduced crystallinity .
- Environmental Impact : Unlike Tris(2-butoxyethyl) phosphate, which lacks classified environmental hazards in its SDS , fluorinated cyclotriphosphazenes may persist in ecosystems due to C–F bond stability, necessitating lifecycle assessments.
Q & A
Q. Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture, which hydrolyzes P-N bonds.
- Purity Assessment : Combine MALDI-TOF MS with elemental analysis to detect trace chlorine impurities.
- Environmental Testing : Evaluate CO permeability using high-pressure gas chromatography (HPGC) at 30–60 bar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
